An In-depth Technical Guide on 5-Ethyl-6-methyl-2-thiouracil: Chemical Structure, Characterization, and Synthesis
An In-depth Technical Guide on 5-Ethyl-6-methyl-2-thiouracil: Chemical Structure, Characterization, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-6-methyl-2-thiouracil is a substituted pyrimidine derivative belonging to the thiouracil class of compounds. This technical guide provides a comprehensive overview of its chemical structure, characterization, and a detailed experimental protocol for its synthesis. While specific biological activities and signaling pathway involvement for this particular analog are not extensively documented in publicly available literature, this guide also discusses the known anticancer and antithyroid activities of structurally related thiouracil derivatives to provide context for potential research and drug development applications. All quantitative data are summarized in structured tables, and a detailed experimental workflow for its synthesis is provided, including a visual representation using the DOT language.
Chemical Structure and Properties
5-Ethyl-6-methyl-2-thiouracil is characterized by a pyrimidine ring system with a sulfur atom at the C2 position, an ethyl group at the C5 position, and a methyl group at the C6 position.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂OS | (Calculated) |
| Molecular Weight | 170.23 g/mol | (Calculated) |
| Melting Point | 215–216 °C | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in DMSO | [1] |
Spectroscopic Characterization
The structural confirmation of 5-Ethyl-6-methyl-2-thiouracil is achieved through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) | Reference |
| 12.34 | s | 1H | NH | - | [1] |
| 12.12 | s | 1H | NH | - | [1] |
| 2.22 | q | 2H | -CH₂CH₃ | 7.4 Hz | [1] |
| 2.12 | s | 3H | -CH₃ | - | [1] |
| 0.93 | t | 3H | -CH₂CH₃ | 7.4 Hz | [1] |
Other Spectroscopic Data
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¹³C NMR: Expected signals would include those for the thiocarbonyl group (C=S) typically in the range of 170-180 ppm, the carbonyl group (C=O) around 160-165 ppm, and signals for the ethyl and methyl carbons.
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Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 170. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.
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FTIR: Characteristic vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹).
Experimental Protocol: Synthesis of 5-Ethyl-6-methyl-2-thiouracil
The synthesis of 5-Ethyl-6-methyl-2-thiouracil can be achieved through the condensation of ethyl 2-ethylacetoacetate with thiourea in the presence of a base, such as sodium methoxide.[1]
Materials and Reagents
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Ethyl 2-ethylacetoacetate
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Thiourea
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Sodium methoxide
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Absolute methanol
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Ice
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Concentrated hydrochloric acid
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Ethanol
Procedure
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Reaction Setup: In a round-bottom flask, dissolve 0.02 mol of sodium methoxide in 20 mL of absolute methanol.
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Addition of Reactants: To this solution, add 0.02 mol of thiourea and 0.02 mol of ethyl 2-ethylacetoacetate.
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Reflux: Heat the reaction mixture to boiling and maintain reflux with stirring for 12–18 hours.
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Work-up: After cooling the mixture to room temperature, pour it into ice water.
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Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid until the solution is acidic, leading to the precipitation of the product.
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Isolation: Collect the precipitate by filtration and wash it with ethanol.
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Purification: Recrystallize the crude product from ethanol to obtain colorless crystals of 5-Ethyl-6-methyl-2-thiouracil.[1]
Experimental Workflow Diagram
Caption: Synthetic workflow for 5-Ethyl-6-methyl-2-thiouracil.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of 5-Ethyl-6-methyl-2-thiouracil are limited, the broader class of thiouracil derivatives has been extensively investigated for various therapeutic applications.
Anticancer Activity
Numerous thiouracil derivatives have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, some thiouracil derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Antithyroid Activity
Thiouracil and its derivatives, such as the clinically used propylthiouracil (PTU), are well-known antithyroid agents.[2] They function by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of hyperthyroidism. The structural similarity of 5-Ethyl-6-methyl-2-thiouracil to these established antithyroid drugs suggests it may possess similar activity.
Potential Signaling Pathway Involvement
Given the known activities of related compounds, 5-Ethyl-6-methyl-2-thiouracil could potentially interact with signaling pathways involved in cell cycle regulation and thyroid hormone synthesis.
Caption: Postulated mechanisms of action for thiouracil derivatives.
Conclusion
5-Ethyl-6-methyl-2-thiouracil is a readily synthesizable thiouracil derivative. While its specific biological functions are yet to be fully elucidated, its structural relationship to known anticancer and antithyroid agents makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a reliable synthetic protocol, and a basis for exploring its potential therapeutic applications. Further research is warranted to fully characterize this compound and to evaluate its biological activity in relevant in vitro and in vivo models.
